molecular formula C7H5BrN2S B13033939 4-Bromothieno[2,3-c]pyridin-7-amine

4-Bromothieno[2,3-c]pyridin-7-amine

Cat. No.: B13033939
M. Wt: 229.10 g/mol
InChI Key: KKKBIIJYYHKQNC-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a bromine substituent at position 4 and an amine group at position 7. This bicyclic system combines the electronic properties of a thiophene ring and a pyridine scaffold, making it a promising candidate for medicinal chemistry and materials science.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromothieno[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H5BrN2S/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10)

InChI Key

KKKBIIJYYHKQNC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature . This reaction introduces a bromine atom at the desired position on the thienopyridine ring.

Industrial Production Methods

Industrial production methods for 4-Bromothieno[2,3-c]pyridin-7-amine often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyridine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .

Scientific Research Applications

4-Bromothieno[2,3-c]pyridin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the thienopyridine ring and the amino acid residues in the kinase active site .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 4-Bromothieno[2,3-c]pyridin-7-amine and related compounds:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Notable Properties
4-Bromothieno[2,3-c]pyridin-7-amine C₇H₆BrN₃S* ~244.11* Thieno[2,3-c]pyridine Br (C4), NH₂ (C7) Potential multitarget bioactivity
3-Bromothieno[3,2-b]pyridin-7-amine C₇H₅BrN₂S 229.10 Thieno[3,2-b]pyridine Br (C3), NH₂ (C7) Cytotoxicity, fused bicyclic system
4-Iodofuro[2,3-c]pyridin-7-amine C₇H₅IN₂O 260.03 Furo[2,3-c]pyridine I (C4), NH₂ (C7) Higher molecular weight, halogen reactivity
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-amine C₇H₆BrN₃ 212.05 Pyrrolo[2,3-c]pyridine Br (C4), NH₂ (C7) Cytotoxicity in cancer cell lines
2-(Isoquinolin-5-yl)-4-(1-methyl-1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine C₂₃H₂₁N₅O 375.45 Furo[2,3-c]pyridine Isoquinolinyl, pyrazolyl TLR7-9 antagonism

*Inferred based on structural analogs; exact values require experimental validation.

Key Observations:
  • Ring Systems: Thieno[2,3-c]pyridine (target compound) vs. thieno[3,2-b]pyridine () exhibit distinct electronic profiles due to differing sulfur and nitrogen positions. Furo[2,3-c]pyridine () replaces sulfur with oxygen, altering polarity and hydrogen-bonding capacity.
  • Halogen Effects : Bromine at C4 (target compound) vs. iodine in 4-iodofuro[2,3-c]pyridin-7-amine () impacts steric bulk and electrophilicity. Iodine’s larger atomic radius may enhance binding affinity in hydrophobic pockets.
  • Biological Activity: Pyrrolo[2,3-c]pyridin-7-amine derivatives () show cytotoxicity, suggesting the bromothieno analog may share similar pharmacological profiles.

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